4-(1H-pyrazol-4-yl)quinoline is a compound that integrates the quinoline and pyrazole moieties, known for its diverse biological activities and potential applications in medicinal chemistry. Quinoline derivatives are recognized for their roles in pharmaceuticals, while pyrazoles have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound exemplifies the synergy of these two structural frameworks, leading to enhanced pharmacological profiles.
The synthesis and characterization of 4-(1H-pyrazol-4-yl)quinoline have been explored in various studies, highlighting its potential as a scaffold for drug development. Research articles have documented its synthesis methods, biological activities, and structural analyses, contributing to a growing body of literature on pyrazole-containing quinoline derivatives .
4-(1H-pyrazol-4-yl)quinoline belongs to the class of heterocyclic compounds, specifically categorized under quinolines and pyrazoles. These compounds are often classified based on their biological activity, with many derivatives exhibiting significant pharmacological effects.
The synthesis of 4-(1H-pyrazol-4-yl)quinoline can be achieved through several methods, including:
For instance, one efficient method involves the cyclocondensation of 1H-pyrazole with substituted quinolines under basic conditions. The reaction typically requires careful control of temperature and pH to optimize yields and minimize by-products .
The molecular structure of 4-(1H-pyrazol-4-yl)quinoline features a quinoline ring system fused with a pyrazole ring. The specific arrangement of atoms contributes to its unique chemical properties and biological activity.
The compound's molecular formula is CHN, with a molecular weight of approximately 184.20 g/mol. The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .
4-(1H-pyrazol-4-yl)quinoline can participate in various chemical reactions due to its functional groups:
For example, when reacted with aldehydes in the presence of acid catalysts, it can yield substituted derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 4-(1H-pyrazol-4-yl)quinoline often involves interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives have been shown to act as inhibitors for certain kinases or as modulators for neurotransmitter receptors.
Studies indicate that these compounds may exert their effects through competitive inhibition or allosteric modulation, leading to alterations in cellular signaling pathways .
4-(1H-pyrazol-4-yl)quinoline typically presents as a solid at room temperature, with melting points varying based on substitution patterns. Solubility is generally moderate in organic solvents like ethanol and dimethyl sulfoxide.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations .
The applications of 4-(1H-pyrazol-4-yl)quinoline span several fields:
Molecular hybridization represents a cornerstone in the rational design of 4-(1H-pyrazol-4-yl)quinoline derivatives, combining pharmacophoric elements from distinct bioactive scaffolds to enhance therapeutic potential. This approach leverages the complementary biological profiles of quinoline and pyrazole heterocycles to create synergistic molecular architectures. A prominent application involves the strategic fusion of the quinoline core with pyrazole moieties to develop potent transforming growth factor-β type 1 receptor (TGFβR1) inhibitors for hepatocellular carcinoma treatment. The design rationale centers on incorporating the planar, electron-deficient quinoline system as a hinge-binding domain while utilizing the pyrazole ring as a hydrogen bond acceptor/donor system to enhance target engagement [1].
The synthetic pathway for these hybrids typically begins with carboxylic acid 9, which undergoes conversion to Weinreb’s amide 10 before reacting with methyl magnesium bromide to yield ketone 11. Subsequent bromination produces α-bromoketone 12, which couples with 7-bromo-4-hydroxyquinoline to form intermediate 13. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates enamine intermediates that undergo cyclocondensation with hydrazines to furnish the target 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives. This methodology proved particularly effective for producing compound 16w, which demonstrated nanomolar IC50 values against SMAD2/3 phosphorylation (IC50 = 18.3 nM) and potent anti-proliferative activity against H22 hepatocellular carcinoma cells (IC50 = 1.7 μM) [1].
Table 1: Molecular Hybridization Outcomes for Quinoline-Pyrazole Derivatives
Compound | Quinoline Substituent | Pyrazole Substituent | IC50 TGFβR1 (nM) | H22 Cell Viability IC50 (μM) |
---|---|---|---|---|
16a | 6-OMe | 3-CF₃ | 42.7 | 5.9 |
16k | 7-Cl | 3-Ph | 26.5 | 3.2 |
16w | 6,7-diOCH₃ | 3-THP | 18.3 | 1.7 |
Galunisertib (Ref) | - | - | 56.0 | 8.4 |
Optimization studies reveal that electron-donating methoxy groups at quinoline positions 6 and 7 significantly enhance both kinase inhibition and cellular potency, while tetrahydropyran (THP) substitution on the pyrazole ring improves metabolic stability. The molecular hybridization approach demonstrates that strategic positioning of hydrogen bond acceptors and hydrophobic domains within the hybrid scaffold directly influences target binding affinity and cellular penetration [1].
Regioselective cyclization constitutes a critical methodology for constructing the pyrazole-quinoline core with precise control over substitution patterns. The challenge lies in overcoming the inherent electronic biases of both heterocycles to direct ring formation at the desired positions. Modern approaches employ acid-catalyzed intramolecular cyclizations and radical-mediated processes to achieve high regiocontrol. A particularly efficient method involves the acid-catalyzed reaction between (1H-pyrazol-5-yl)anilines and ethers via C–O bond cleavage, producing pyrazolo[4,3-c]quinolines under metal-free conditions [2] [9].
The optimized protocol utilizes trifluoromethanesulfonic acid (20 mol%) as a catalyst with tert-butyl hydroperoxide (TBHP, 10 equiv) as an oxidant in tetrahydrofuran at 80°C. This system enables radical generation from ethers through hydrogen abstraction and single-electron oxidation, followed by electrophilic trapping by the pyrazole-aniline system. The reaction proceeds via iminium ion formation, intramolecular electrophilic attack, and subsequent aromatization to yield the fused quinoline system. Substrate scope analysis demonstrates excellent functional group tolerance, with electron-donating groups (methyl, methoxy) on the aniline ring affording 65-82% yields, while electron-withdrawing substituents (chloro, nitro) provide slightly lower yields (48-63%) due to decreased nucleophilicity [9].
Table 2: Regioselective Cyclization Approaches for Pyrazole-Quinoline Synthesis
Method | Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Acid-catalyzed C–O cleavage | CF₃SO₃H (20 mol%), TBHP, THF, 80°C | >20:1 (C4 vs C6) | 48-82% | Metal-free, broad substrate scope |
Friedländer condensation | o-Aminoaldehyde + pyrazolone, 150-260°C | C3-substituted | 30-75% | Direct access to 3-substituted analogs |
Vilsmeier–Haack formylation | POCl₃/DMF, then cyclization | C4-formyl derivatives | 65-88% | Introduces versatile aldehyde group |
Alternative regioselective pathways include Friedländer condensation between o-aminoaldehydes and pyrazolones, which favors C3-substituted derivatives, and Vilsmeier–Haack formylation strategies for accessing C4-formyl intermediates. The regiochemical outcome fundamentally influences the compound's electronic properties and binding orientation with biological targets, making these controlled cyclizations indispensable for structure-activity relationship studies [6] [9].
Copper-catalyzed C–H activation has emerged as a powerful strategy for late-stage functionalization of preformed 4-(1H-pyrazol-4-yl)quinoline scaffolds, enabling direct introduction of pharmacophores without multi-step syntheses. These methodologies overcome the inherent limitations of traditional cross-coupling by activating otherwise inert C–H bonds, significantly streamlining synthetic routes. The catalytic systems typically employ copper(II) salts with oxidants to achieve catalytic turnover through single-electron transfer mechanisms [9].
A representative protocol utilizes Cu(OAc)₂ (20 mol%) with phenanthroline ligands in the presence of potassium persulfate (K₂S₂O₈) as an oxidant in DMSO at 100°C. This system facilitates the cross-dehydrogenative coupling (CDC) between 4-(1H-pyrazol-4-yl)quinolines and cyclic amines, forming C-N bonds at the quinoline C3 position. The reaction proceeds via initial coordination of copper to the quinoline nitrogen, followed by electrophilic metalation ortho to the coordination site. Subsequent single-electron oxidation generates a copper(III) species that undergoes reductive elimination to afford the animated product. This methodology demonstrates excellent functional group compatibility, with THF morpholine, piperidine, and piperazine derivatives coupling efficiently (68-86% yields), while aliphatic amines show lower reactivity (<45% yields) [9].
Table 3: Copper-Catalyzed Functionalization of 4-(1H-Pyrazol-4-yl)quinolines
Catalytic System | Oxidant | Substrate Scope | Functionalization Position | Yield Range |
---|---|---|---|---|
Cu(OAc)₂/phenanthroline | K₂S₂O₈ | Cyclic amines | C3 of quinoline | 68-86% |
CuI/1,10-phenanthroline | TBHP | Arylboronic acids | C6 of quinoline | 52-79% |
Cu(OTf)₂/Ag₂CO₃ | O₂ (atmospheric) | Terminal alkynes | C5 of pyrazole | 61-75% |
CuBr/DMAP | DTBP | Sodium sulfinates | C8 of quinoline | 57-83% |
Advanced catalytic systems enable diversification at multiple positions: CuI/phenanthroline with tert-butyl hydroperoxide (TBHP) facilitates C6 arylation with arylboronic acids (52-79% yields); Cu(OTf)₂ with atmospheric oxygen achieves C5 alkynylation of the pyrazole ring (61-75% yields); and CuBr/DMAP catalyzes C8 sulfonation using sodium sulfinates (57-83% yields). These methodologies provide unprecedented flexibility for introducing hydrogen bond donors/acceptors, hydrophobic groups, and polarity-modifying substituents at specific molecular positions to optimize drug-like properties [9].
Solid-phase parallel synthesis has revolutionized the rapid generation of 4-(1H-pyrazol-4-yl)quinoline libraries, enabling comprehensive exploration of structure-activity relationships (SAR) through systematic variation of substituents. This approach circumvents the labor-intensive purification associated with traditional solution-phase chemistry by employing polymeric supports that facilitate reagent excess-driven reactions and simple filtration-based isolation. The methodology typically involves anchoring the quinoline or pyrazole precursor to resin via acid-labile or photocleavable linkers, followed by sequential modification and cleavage steps [9].
A demonstrated protocol utilizes Wang resin-bound 4-hydroxyquinoline, which undergoes Mitsunobu coupling with 4-hydroxymethylpyrazole to establish the core linkage. Subsequent diversification includes: (1) acylation of the pyrazole nitrogen using carboxylic acid building blocks (EDC/HOBt activation); (2) Suzuki-Miyaura coupling of quinoline halides with boronic acids (Pd(PPh₃)₄ catalyst); and (3) reductive amination at the quinoline C3 position using sodium triacetoxyborohydride. After sequential modifications, trifluoroacetic acid (TFA) cleavage liberates the desired derivatives with purities >85% (HPLC analysis) without chromatographic purification. This three-step sequence generates >30 analogs in under 72 hours with an average isolated yield of 65%, significantly accelerating lead optimization efforts [9].
Table 4: Solid-Phase Synthesis Workflow for Quinoline-Pyrazole Derivatives
Step | Transformation | Reagents/Conditions | Building Blocks | Diversity Introduced |
---|---|---|---|---|
1 | Resin loading | Wang resin, DIAD/PPh₃, CH₂Cl₂, rt | 4-Hydroxyquinolines | Quinoline core variation |
2 | Pyrazole conjugation | 4-Hydroxymethylpyrazole, DIAD/PPh₃, rt | Pyrazole derivatives | Linker attachment position |
3a | N-Acylation (pyrazole) | R¹-COOH, EDC/HOBt, DMF | Carboxylic acids (50 types) | Amide side chains |
3b | Suzuki coupling (quinoline) | R²-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane | Boronic acids (30 types) | Aryl/heteroaryl groups |
3c | Reductive amination (quinoline C3) | R³R⁴NH, NaBH(OAc)₃, DCE | Amines (20 types) | Aminoalkyl substituents |
4 | Cleavage | TFA/H₂O (95:5), rt | - | - |
The strategic advantage of solid-phase synthesis lies in its compatibility with automation and high-throughput purification techniques, enabling the synthesis of >200 derivatives within two weeks for comprehensive biological evaluation. This approach has proven invaluable for optimizing anticancer activity in quinoline-pyrazole hybrids, particularly for identifying substitutions that enhance kinase (EGFR/BRAFV600E) dual inhibition while maintaining favorable physicochemical properties [9].
The introduction of stereocenters to 4-(1H-pyrazol-4-yl)quinoline derivatives presents unique synthetic and analytical challenges due to the planar nature of the fused heterocyclic system and the propensity for racemization at chiral centers in proximity to electron-withdrawing groups. Stereospecific synthesis becomes essential when creating chiral auxiliaries or asymmetric catalysts based on this scaffold, requiring precise control over absolute configuration. Current methodologies focus on chiral pool derivatization, asymmetric hydrogenation, and enzymatic resolution to access enantiomerically enriched forms [9].
A demonstrated stereospecific route employs L-proline as a chiral template, where the carboxylic acid group anchors to quinoline C3 via amide linkage while the pyrrolidine nitrogen couples to 4-pyrazolecarboxaldehyde through reductive amination. This approach yields constrained analogs with defined stereochemistry at the proline-derived carbon. The resulting diastereomers are separable by reverse-phase chromatography (diastereomeric excess >98%), but the method suffers from limited structural diversity beyond proline-derived analogs. Alternatively, asymmetric hydrogenation of 3-vinylquinoline precursors using DuPhos-Rh catalysts achieves enantiomeric excesses of 85-92% for (R)-isomers, though the vinyl group must be introduced prior to pyrazole attachment to avoid catalyst poisoning by the pyrazole nitrogen [9].
Table 5: Stereochemical Control Strategies for Chiral Quinoline-Pyrazole Derivatives
Method | Chiral Source | Key Intermediate | ee/dr Range | Limitations |
---|---|---|---|---|
Chiral pool (L-proline) | Natural amino acid | 3-Amidoquinoline | de >98% | Restricted to proline-like structures |
Asymmetric hydrogenation | DuPhos-Rh catalyst | 3-Vinylquinoline precursor | 85-92% ee | Requires pyrazole protection |
Enzymatic resolution | Lipase PS (Burkholderia cepacia) | Ester derivatives | 90-95% ee | Low yields (max 50% theoretical) |
Chiral HPLC separation | Polysaccharide-based CSPs | Racemic active compounds | >99% ee | Limited scalability, high cost |
Resolution challenges intensify when chiral centers reside on the pyrazole ring itself. N-alkylation at pyrazole N1 creates planar centers unless bulky substituents induce atropisomerism. Kinetic resolution during ester hydrolysis using lipase PS (from Burkholderia cepacia) achieves 90-95% ee for specific methyl ester derivatives, but substrate generality remains poor. Chiral stationary phases (CSPs) based on polysaccharide derivatives (Chiralpak AD-H, AS-H) enable analytical and preparative separation of enantiomers, though with limited loading capacity. Molecular modeling indicates that chiral discrimination on CSPs arises from differential π-π stacking of the quinoline ring with the chiral selector and hydrogen bonding involving the pyrazole nitrogen – a binding mode that varies significantly with substitution patterns [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: